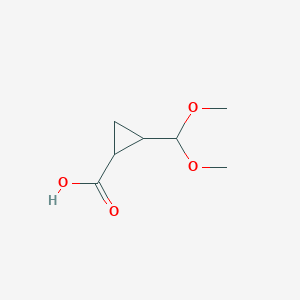
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by its cyclopropane ring structure, which is substituted with a dimethoxymethyl group and a carboxylic acid group. It is known for its high purity and stability, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
The synthesis of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with dimethoxymethyl reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .
Comparación Con Compuestos Similares
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and 2,2-dichloro-1-methylcyclopropanecarboxylate. While these compounds share the cyclopropane ring structure, they differ in their substituents and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene, whereas 2,2-dichloro-1-methylcyclopropanecarboxylate is used in various chemical syntheses .
Propiedades
Número CAS |
89709-86-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-(dimethoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |
Clave InChI |
JZEBKVMAOSVMEC-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CC1C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




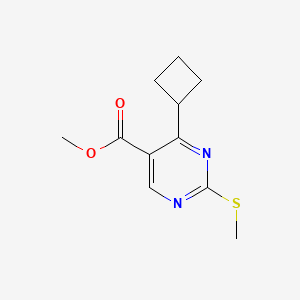

![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
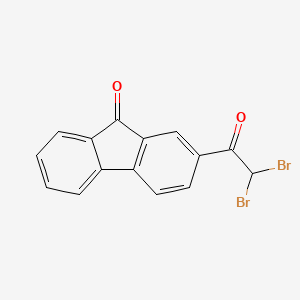
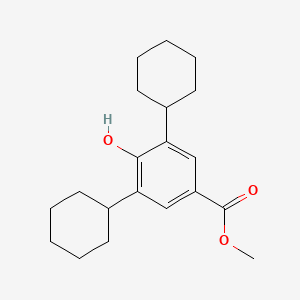
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
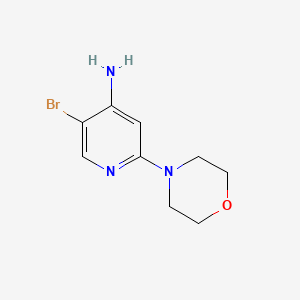


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)


